molecular formula C12H19NO5 B2601314 3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2503202-32-0

3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B2601314
CAS RN: 2503202-32-0
M. Wt: 257.286
InChI Key: WXAUJLNBSICFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.286. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Bicyclic Amino Acid Derivatives

The molecule has applications in the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions. These reactions form the basis for synthesizing complex organic compounds with high enantiomeric excess, which are crucial for developing pharmaceuticals and materials with specific chiral properties. Waldmann and Braun (1991) demonstrated the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, highlighting the molecule's role in asymmetric cycloadditions and its potential in synthesizing chiral compounds with up to 90:10 diastereomeric excess for the exo isomers (Waldmann & Braun, 1991).

Synthesis of Tetrahydrofuran-Dicarboxylic Acid Derivatives

Another application includes the efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from 5-norborne-2-ol. This synthesis pathway is crucial for creating compounds that have potential applications in material science and drug development due to their unique structural features and functional group versatility. The work by Wang et al. (2001) provides an example of how such compounds can be synthesized with high efficiency and yield, demonstrating the molecule's utility in organic synthesis (Wang et al., 2001).

Chemical Rearrangements

In the study of chemical rearrangements, the molecule has been utilized in exploring the sulfuric acid-promoted rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes. This rearrangement leads to the formation of 2-oxa-4-azabicyclo[3.3.1]non-3-en-6-one derivatives, showcasing its role in studying reaction mechanisms and developing novel synthetic pathways for complex organic molecules. Agafontsev and Tkachev (2005) discussed this rearrangement, providing insights into the mechanism and potential applications of the resulting compounds (Agafontsev & Tkachev, 2005).

properties

IUPAC Name

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-7-11(13-9(16)18-10(2,3)4)5-12(6-11,17-7)8(14)15/h7H,5-6H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAUJLNBSICFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC(C2)(O1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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